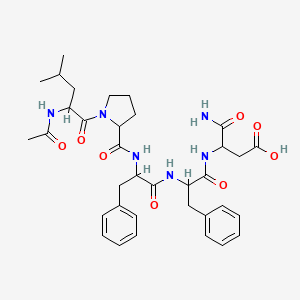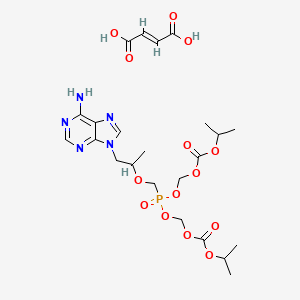
(S)-(((1-(6-aMino-9H-purin-9-yl)propan-2-yloxy)Methyl)phosphoryl)bis(oxy)bis(Methylene) isopropyl dicarbonate fuMarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-(((1-(6-aMino-9H-purin-9-yl)propan-2-yloxy)Methyl)phosphoryl)bis(oxy)bis(Methylene) isopropyl dicarbonate fuMarate is a chemical compound known for its antiviral properties. It is an S-enantiomeric impurity of Tenofovir Disoproxil Fumarate, which is widely used as an anti-HIV agent . This compound is an acyclic phosphonate nucleotide analogue and a reverse transcriptase inhibitor.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(((1-(6-aMino-9H-purin-9-yl)propan-2-yloxy)Methyl)phosphoryl)bis(oxy)bis(Methylene) isopropyl dicarbonate fuMarate involves multiple steps. The process typically starts with the preparation of the purine base, followed by the introduction of the propan-2-yloxy group. The phosphorylation step is crucial, where the phosphoryl group is introduced, followed by the formation of the bis(oxy)bis(Methylene) linkage. The final step involves the addition of the isopropyl dicarbonate and fumarate groups .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors to ensure precision and efficiency. The reaction conditions are carefully controlled, including temperature, pH, and solvent choice, to maximize yield and purity. Common solvents used include DMSO and methanol .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-(((1-(6-aMino-9H-purin-9-yl)propan-2-yloxy)Methyl)phosphoryl)bis(oxy)bis(Methylene) isopropyl dicarbonate fuMarate undergoes various chemical reactions, including:
Oxidation: This reaction can occur under oxidative conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the purine base or the phosphoryl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can have different biological activities and properties .
Applications De Recherche Scientifique
(S)-(((1-(6-aMino-9H-purin-9-yl)propan-2-yloxy)Methyl)phosphoryl)bis(oxy)bis(Methylene) isopropyl dicarbonate fuMarate has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of related compounds.
Biology: Studied for its interactions with biological molecules and its potential as a biochemical tool.
Medicine: Investigated for its antiviral properties and potential therapeutic applications in treating viral infections.
Industry: Used in the development of antiviral drugs and as a quality control standard in pharmaceutical manufacturing
Mécanisme D'action
The mechanism of action of (S)-(((1-(6-aMino-9H-purin-9-yl)propan-2-yloxy)Methyl)phosphoryl)bis(oxy)bis(Methylene) isopropyl dicarbonate fuMarate involves its role as a reverse transcriptase inhibitor. It targets the reverse transcriptase enzyme, which is crucial for the replication of retroviruses like HIV. By inhibiting this enzyme, the compound prevents the synthesis of viral DNA, thereby blocking the replication of the virus .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tenofovir Disoproxil Fumarate: The parent compound, widely used as an anti-HIV agent.
Adefovir Dipivoxil: Another nucleotide analogue with antiviral properties.
Cidofovir: Used to treat cytomegalovirus infections.
Uniqueness
(S)-(((1-(6-aMino-9H-purin-9-yl)propan-2-yloxy)Methyl)phosphoryl)bis(oxy)bis(Methylene) isopropyl dicarbonate fuMarate is unique due to its specific stereochemistry, which can influence its biological activity and interactions with enzymes. Its role as an impurity in Tenofovir Disoproxil Fumarate also makes it significant in quality control and analytical studies .
Propriétés
Formule moléculaire |
C23H34N5O14P |
|---|---|
Poids moléculaire |
635.5 g/mol |
Nom IUPAC |
[1-(6-aminopurin-9-yl)propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C19H30N5O10P.C4H4O4/c1-12(2)33-18(25)28-9-31-35(27,32-10-29-19(26)34-13(3)4)11-30-14(5)6-24-8-23-15-16(20)21-7-22-17(15)24;5-3(6)1-2-4(7)8/h7-8,12-14H,6,9-11H2,1-5H3,(H2,20,21,22);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
VCMJCVGFSROFHV-WLHGVMLRSA-N |
SMILES isomérique |
CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![carbanide;iron(2+);1,2,3,4,5-pentaethylcyclopentane;4-pyrrolidin-1-yl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyridine](/img/structure/B12324595.png)
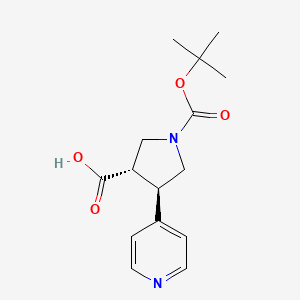
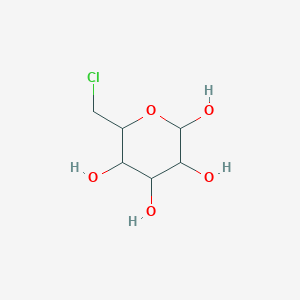

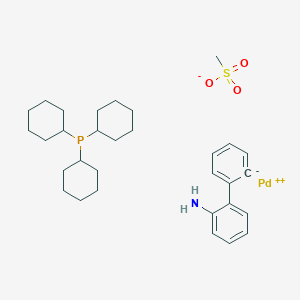

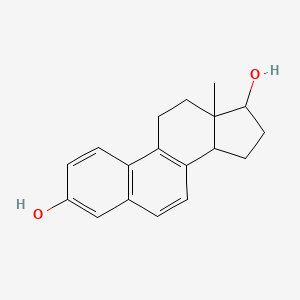
![sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12324644.png)

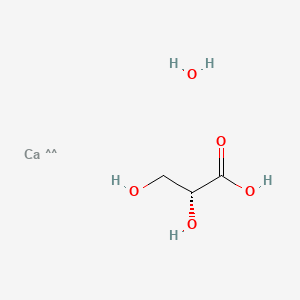
![1,2-Pyrrolidinedicarboxylic acid, 2-[(3,4-difluorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12324670.png)

